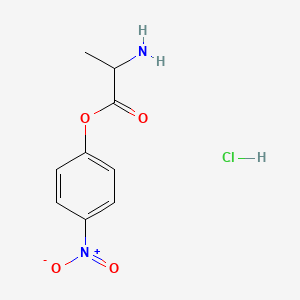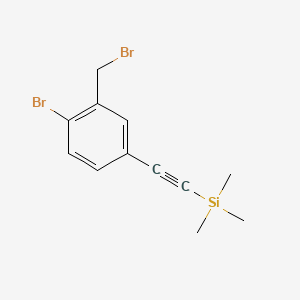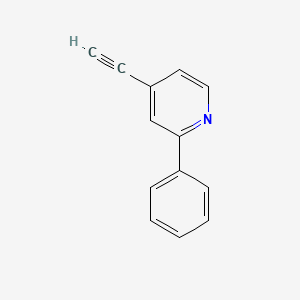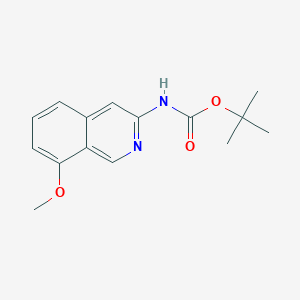![molecular formula C9H8BrClN2O B13660975 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazolo[1,5-a]pyridine derivative followed by chloromethylation and methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, formaldehyde and hydrochloric acid for chloromethylation, and methanol in the presence of a base for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 3-Bromo-6-chloro-2-methylpyridine
- Trifluoromethylpyridines
Uniqueness
6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chloromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H8BrClN2O |
|---|---|
Peso molecular |
275.53 g/mol |
Nombre IUPAC |
6-bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,3H2,1H3 |
Clave InChI |
LSVZMXHJZPFLII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CN2C1=C(C=N2)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)



![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)




